molecular formula C10H11FS2 B12442080 2-(3-Fluorophenyl)-1,3-dithiane CAS No. 144461-79-0

2-(3-Fluorophenyl)-1,3-dithiane

Cat. No.: B12442080
CAS No.: 144461-79-0
M. Wt: 214.3 g/mol
InChI Key: FFQFYDRRUQYEKL-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-1,3-dithiane is an organic compound that belongs to the class of dithianes, which are sulfur-containing heterocycles. This compound features a 1,3-dithiane ring substituted with a 3-fluorophenyl group. Dithianes are known for their utility in organic synthesis, particularly as protecting groups for carbonyl compounds and as intermediates in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)-1,3-dithiane typically involves the reaction of 3-fluorobenzaldehyde with 1,3-propanedithiol in the presence of an acid catalyst. The reaction proceeds through the formation of a thioacetal intermediate, which then cyclizes to form the dithiane ring. Commonly used acid catalysts include boron trifluoride etherate or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions in an inert solvent such as dichloromethane.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)-1,3-dithiane undergoes various chemical reactions, including:

    Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(3-Fluorophenyl)-1,3-dithiane has several applications in scientific research:

    Chemistry: Used as a protecting group for carbonyl compounds and as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-1,3-dithiane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The dithiane ring can stabilize carbanions, making it a useful intermediate in organic synthesis. The fluorine atom on the phenyl ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1,3-dithiane: Lacks the fluorine substituent, making it less reactive in certain substitution reactions.

    2-(4-Fluorophenyl)-1,3-dithiane: Similar structure but with the fluorine atom in a different position, affecting its chemical properties.

    2-(3-Chlorophenyl)-1,3-dithiane: Contains a chlorine atom instead of fluorine, leading to different reactivity and applications.

Uniqueness

2-(3-Fluorophenyl)-1,3-dithiane is unique due to the presence of the fluorine atom on the phenyl ring, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions where selective substitution or specific interactions are required.

Properties

CAS No.

144461-79-0

Molecular Formula

C10H11FS2

Molecular Weight

214.3 g/mol

IUPAC Name

2-(3-fluorophenyl)-1,3-dithiane

InChI

InChI=1S/C10H11FS2/c11-9-4-1-3-8(7-9)10-12-5-2-6-13-10/h1,3-4,7,10H,2,5-6H2

InChI Key

FFQFYDRRUQYEKL-UHFFFAOYSA-N

Canonical SMILES

C1CSC(SC1)C2=CC(=CC=C2)F

Origin of Product

United States

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